molecular formula C12H18N2O B084595 2-Anilino-N,N-diethylacetamide CAS No. 14307-90-5

2-Anilino-N,N-diethylacetamide

Cat. No. B084595
CAS RN: 14307-90-5
M. Wt: 206.28 g/mol
InChI Key: DQKMLOJHVJGWCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Anilino-N,N-diethylacetamide, also known as Lidocaine, is a local anesthetic drug used in medical procedures to numb a specific area of the body. It is a member of the amide class of local anesthetics and is commonly used in dental procedures, minor surgeries, and as a pain reliever for conditions such as arthritis and shingles.

Mechanism Of Action

2-Anilino-N,N-diethylacetamide works by blocking the voltage-gated sodium channels in nerve cells, which prevents the transmission of pain signals to the brain. This results in a loss of sensation in the area where the drug is applied.

Biochemical And Physiological Effects

2-Anilino-N,N-diethylacetamide has been shown to have a number of biochemical and physiological effects, including reducing inflammation, decreasing the release of neurotransmitters, and reducing the excitability of nerve cells.

Advantages And Limitations For Lab Experiments

2-Anilino-N,N-diethylacetamide is widely used in laboratory experiments due to its effectiveness as a local anesthetic and its ability to block voltage-gated sodium channels. However, its use can be limited by its potential toxicity and the need for careful dosing.

Future Directions

There are a number of potential future directions for research on 2-Anilino-N,N-diethylacetamide, including investigating its use in combination with other drugs to enhance its effectiveness, exploring its potential as a treatment for chronic pain conditions, and developing new formulations with improved safety and efficacy. Additionally, further research is needed to better understand the mechanisms of action of 2-Anilino-N,N-diethylacetamide and its potential side effects.

Synthesis Methods

The synthesis of 2-Anilino-N,N-diethylacetamide involves the reaction of diethylamine with 2-chloro-N-(2,6-dimethylphenyl) acetamide in the presence of a catalyst such as sodium hydroxide. The resulting product is then purified through recrystallization.

Scientific Research Applications

2-Anilino-N,N-diethylacetamide has been extensively studied for its use as a local anesthetic in medical procedures. It has also been investigated for its potential use as a treatment for conditions such as neuropathic pain, migraine headaches, and cardiac arrhythmias.

properties

CAS RN

14307-90-5

Product Name

2-Anilino-N,N-diethylacetamide

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-anilino-N,N-diethylacetamide

InChI

InChI=1S/C12H18N2O/c1-3-14(4-2)12(15)10-13-11-8-6-5-7-9-11/h5-9,13H,3-4,10H2,1-2H3

InChI Key

DQKMLOJHVJGWCB-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)CNC1=CC=CC=C1

Canonical SMILES

CCN(CC)C(=O)CNC1=CC=CC=C1

Other CAS RN

14307-90-5

Origin of Product

United States

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